molecular formula C10H12ClF3N2O B14910347 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol

Cat. No.: B14910347
M. Wt: 268.66 g/mol
InChI Key: WQCSIOKJJWGPNF-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-ol to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    2-Amino-3-chloro-5-trifluoromethylpyridine: Another related compound with similar structural features.

Uniqueness

The uniqueness of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and chlorine substituents enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H12ClF3N2O

Molecular Weight

268.66 g/mol

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]propan-1-ol

InChI

InChI=1S/C10H12ClF3N2O/c1-6(5-17)16(2)9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6,17H,5H2,1-2H3

InChI Key

WQCSIOKJJWGPNF-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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